

The Physiological Role of BigLEN in Mice: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

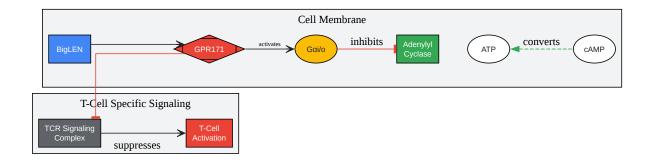
BigLEN, a neuropeptide derived from the proSAAS precursor protein, and its cognate receptor, GPR171, have emerged as a significant signaling system in the physiological regulation of multiple processes in mice. This technical guide provides a comprehensive overview of the BigLEN-GPR171 axis, detailing its role in metabolism, feeding behavior, anxiety, and immune function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, metabolic disorders, and drug development.

The BigLEN-GPR171 Signaling Axis

BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, activates the G protein-coupled receptor GPR171.[1][2] This receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the BigLEN-GPR171 pathway has been shown to suppress T-cell receptor-mediated signaling, highlighting its role in immune modulation.[4]

Signaling Pathway Diagram





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Caption: BigLEN-GPR171 signaling pathway.

Physiological Roles of BigLEN in Mice Regulation of Feeding and Metabolism

The BigLEN-GPR171 system plays a crucial role in the hypothalamic regulation of food intake and energy metabolism.[1][2] Studies have shown that this system is involved in orexigenic (appetite-stimulating) responses.

Quantitative Data on Feeding and Metabolism



Experimental Model	Intervention	Key Findings	Reference
Wild-type Mice	shRNA-mediated knockdown of hypothalamic GPR171	Increased food and water intake, locomotor activity, respiratory exchange ratio (RER), and heat production during the early night.	[1]
Food-deprived Mice	Neutralization of BigLEN with antibody	Nearly eliminated acute feeding.	[1][2]
Food-deprived Mice	Combination of GPR171 shRNA and BigLEN antibody neutralization	Nearly eliminated acute feeding.	[1][2]
proSAAS Knockout Mice	Genetic deletion of BigLEN precursor	Compensatory increase in GPR171 expression and signaling in the hypothalamus.	[1]

Modulation of Anxiety and Fear

The BigLEN-GPR171 system is also implicated in the regulation of emotional behaviors, particularly anxiety and fear conditioning.[5][6] These effects are, at least in part, mediated through the basolateral amygdala (BLA).

Quantitative Data on Anxiety-like Behavior



Experimental Model	Intervention	Behavioral Test	Key Findings	Reference
proSAAS Knockout Mice	Genetic deletion of BigLEN precursor	Elevated Plus Maze	Spent significantly less time in the open arms compared to wild-type littermates.	[7]
Wild-type Mice	Systemic administration of GPR171 antagonist (MS0021570_1)	Open Field Test	Increased time spent in the center of the open field.	[5]
Wild-type Mice	Intra-BLA administration of GPR171 antagonist (MS0021570_1)	Elevated Plus Maze	Non-significant increase in open arm time.	[5]
Wild-type Mice	Lentiviral- mediated knockdown of GPR171 in the BLA	Contextual Fear Conditioning	Reduced fear conditioning.	[5][6]

Experimental Protocols shRNA-Mediated Knockdown of Hypothalamic GPR171

Objective: To investigate the in vivo effects of reduced GPR171 expression in the hypothalamus on feeding and metabolism.

Methodology:

 Virus Preparation: A lentivirus expressing a short hairpin RNA (shRNA) targeting GPR171 is prepared. A control virus expressing a scrambled shRNA is also prepared.



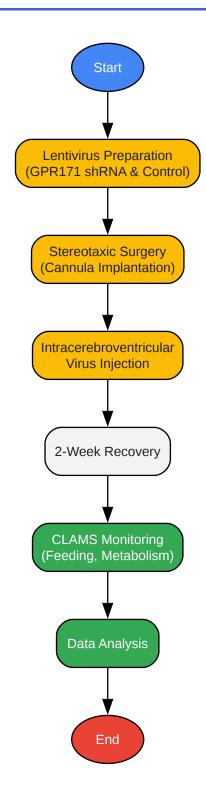




- Animal Surgery: Adult male C57BL/6J mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the third ventricle.
- Virus Injection: Following a recovery period, the GPR171 shRNA lentivirus or control virus is injected into the third ventricle.
- Behavioral and Metabolic Monitoring: Two weeks post-injection, mice are placed in a
 Comprehensive Laboratory Animal Monitoring System (CLAMS) for continuous monitoring of
 food and water intake, locomotor activity, oxygen consumption, and carbon dioxide
 production.[1]

Experimental Workflow for GPR171 Knockdown





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Caption: Workflow for GPR171 knockdown studies.

Ligand-Binding Assays



Objective: To characterize the binding of BigLEN to its receptor, GPR171.

Methodology:

- Membrane Preparation: Membranes are prepared from mouse brain regions (e.g., hypothalamus) or cells expressing GPR171.
- Radiolabeling: BigLEN is radiolabeled with Iodine-125 ([1251]Tyr-BigLEN).
- Binding Reaction: The prepared membranes are incubated with varying concentrations of [1251]Tyr-BigLEN in the presence or absence of unlabeled competitor peptides (e.g., unlabeled BigLEN) to determine total and non-specific binding.
- Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is counted using a gamma counter.
- Data Analysis: Saturation and competition binding data are analyzed to determine the binding affinity (Kd) and receptor density (Bmax).[1]

Intracerebroventricular (ICV) Administration of BigLEN Antibody

Objective: To assess the effect of neutralizing endogenous BigLEN on food intake.

Methodology:

- Animal Preparation: Mice are surgically implanted with a guide cannula directed into the lateral or third ventricle.
- Fasting: Mice are fasted for a defined period (e.g., 12 hours) to induce a robust feeding response.
- Antibody Infusion: A purified antibody against BigLEN or a control IgG is infused into the ventricle at a slow, controlled rate.
- Food Intake Measurement: Following the infusion, pre-weighed food is provided, and the amount of food consumed is measured at various time points.[1]



Conclusion and Future Directions

The BigLEN-GPR171 signaling pathway is a multifaceted system with significant physiological roles in mice, particularly in the regulation of energy homeostasis and emotional behavior. The data and protocols presented in this guide offer a solid foundation for further investigation into this intriguing neuropeptide system. Future research should focus on elucidating the precise downstream signaling cascades activated by GPR171 in different neuronal populations and exploring the therapeutic potential of targeting this pathway for metabolic and psychiatric disorders. The development of more specific and potent small molecule agonists and antagonists for GPR171 will be instrumental in these endeavors.

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